REACTION_CXSMILES
|
Cl.[CH2:2]([N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=1)[CH3:3].Br>C(O)(=O)C>[CH2:2]([N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[CH3:3] |f:0.1|
|
Name
|
1-ethyl-2-(4-methoxyphenyl)-1H-imidazole monohydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N1C(=NC=C1)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
ADDITION
|
Details
|
a small amount of water is added to the concentrate
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
CUSTOM
|
Details
|
crystallized from a mixture of ethanol and water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |